6-Iodo-8-phenylimidazo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
6-iodo-8-phenylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3/c13-10-8-16-7-6-14-12(16)11(15-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYIYYSBSHTMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN3C2=NC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277430 | |
| Record name | Imidazo[1,2-a]pyrazine, 6-iodo-8-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227272-86-6 | |
| Record name | Imidazo[1,2-a]pyrazine, 6-iodo-8-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227272-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrazine, 6-iodo-8-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methodology:
- Reagents: Iodine (I₂), oxidizing agents such as hydrogen peroxide or N-iodosuccinimide (NIS).
- Solvent: Acetic acid or acetonitrile.
- Conditions: Reflux at elevated temperatures (80–120°C), often in the presence of a catalytic amount of a Lewis acid or oxidant to facilitate electrophilic substitution.
Reaction Scheme:
$$
\text{Phenylimidazo[1,2-a]pyrazine} \xrightarrow[\text{oxidant}]{\text{I}_2} \text{6-Iodo-8-phenylimidazo[1,2-a]pyrazine}
$$
Note: Selectivity for the 6-position is typically achieved by controlling reaction conditions and the electronic nature of the substituents on the ring.
Construction of the Imidazo[1,2-a]pyrazine Core
The core heterocyclic system can be assembled via multi-component cyclization reactions catalyzed by iodine or other Lewis acids, as demonstrated in recent studies.
Iodine-Catalyzed One-Pot Synthesis:
Based on the work by Zhang et al. (2023), an efficient iodine-catalyzed three-component condensation involves:
- Aryl aldehyde (e.g., benzaldehyde),
- 2-Aminopyridine or 2-aminopyrazine,
- Tert-butyl isocyanide (or other isocyanides).
- Mix the aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide in a suitable solvent such as ethanol.
- Add catalytic iodine (I₂) and stir at room temperature or reflux.
- The reaction proceeds via formation of an imine intermediate, followed by cyclization facilitated by iodine, leading to the imidazo[1,2-a]pyrazine core.
- Formation of imine ion → Activation by iodine → Nucleophilic addition of isocyanide → [4 + 1] cycloaddition → Intramolecular cyclization to form the fused heterocycle.
Reaction Conditions:
| Parameter | Details |
|---|---|
| Solvent | Ethanol or acetonitrile |
| Catalyst | Iodine (I₂) (5–10 mol%) |
| Temperature | Room temperature to reflux (~80°C) |
| Time | 2–6 hours |
Summary of Key Research Findings and Data
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Iodine-catalyzed three-component condensation | Aryl aldehyde, 2-aminopyridine, tert-butyl isocyanide | Ethanol, I₂ (5–10 mol%), reflux | 75–85% | Efficient, one-pot, high regioselectivity |
| Electrophilic iodination | I₂, oxidant (H₂O₂, NIS) | Reflux in acetic acid | 60–70% | Regioselective at 6-position |
| Bromination at 8-position | NBS, base | Reflux in acetonitrile | 65–78% | Followed by nucleophilic substitution |
Additional Considerations and Notes
- Stereochemistry: The synthesis generally yields racemic mixtures unless chiral catalysts or conditions are employed.
- Purification: Products are typically purified via column chromatography or recrystallization.
- Yield Optimization: Reaction parameters such as temperature, solvent, and catalyst loading significantly influence yield and regioselectivity.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-8-phenylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce an oxide .
Scientific Research Applications
6-Iodo-8-phenylimidazo[1,2-a]pyrazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Iodo-8-phenylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Structural and Substituent Effects
The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on substituent type and position. Key comparisons include:
Position 6 Substitutions
- Iodo vs. Other Halogens : The iodine atom in 6-Iodo-8-phenylimidazo[1,2-a]pyrazine may confer enhanced binding affinity due to its polarizability and size. However, steric hindrance could reduce activity compared to smaller substituents (e.g., bromo or chloro) in similar positions .
- Electron-Withdrawing Groups : Nitro groups at position 6 (e.g., in compounds 10a, 10c) exhibit reduced anticancer activity when placed meta versus para, highlighting the importance of substituent orientation .
Position 8 Substitutions
- Phenyl vs. Morpholino: 8-Morpholino derivatives (e.g., compound 12f) demonstrate potent cytotoxicity (IC50 ~11–13 µM against HepG2 and MCF-7) due to improved solubility and target engagement, whereas the 8-phenyl group may prioritize hydrophobic interactions .
Position 3 Substitutions
- Benzylamine (2c) : Exhibits strong CDK9 inhibition (IC50 = 0.31 µM) due to hydrophobic interactions with the ATP-binding pocket .
- 4-Methoxyphenyl (1d) : Weaker CDK9 inhibition (IC50 = 1.04 µM) suggests electron-donating groups at this position are less favorable .
Anticancer Activity
- Imidazo[1,2-a]pyridine vs. Pyrazine : Pyridine derivatives (e.g., 12b) often outperform pyrazine analogs in anticancer activity due to reduced nitrogen content, enhancing membrane permeability .
- Fluorescence Properties : Compounds like 10i (imidazo[1,2-a]pyrazine) exhibit fluorescence at ~850 nm, useful for imaging, while pyridine derivatives (e.g., 12i) show lower emission .
Antiviral Activity
- Derivatives with 2-phenylimidazo[1,2-a]pyrazin-3-amine scaffolds inhibit influenza A and coronaviruses (e.g., SARS-CoV-2) via CDK9 binding . The iodine and phenyl groups in this compound may similarly target viral proteases or polymerases, though direct evidence is lacking.
Physicochemical Properties
- Stability : Imidazo[1,2-a]pyrazines with electron-withdrawing groups (e.g., nitro, iodo) may exhibit lower thermal stability due to ring strain .
Biological Activity
6-Iodo-8-phenylimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound features an imidazo[1,2-a]pyrazine core with an iodine atom at the 6-position and a phenyl group at the 8-position. The presence of these substituents is believed to significantly influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrazine derivatives, including this compound.
In Vitro Studies
The compound has been evaluated against several cancer cell lines using MTT assays to determine its cytotoxic effects. The following table summarizes the IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Hep-2 (laryngeal carcinoma) | 20 |
| HepG2 (hepatocellular carcinoma) | 18 |
| MCF-7 (breast cancer) | 21 |
| A375 (skin cancer) | 16 |
| Vero (normal cells) | 76 |
These results indicate that while this compound exhibits significant cytotoxicity against cancer cells, it shows lower toxicity towards normal cells, suggesting a degree of selectivity that is desirable in anticancer agents .
The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of specific cellular pathways that regulate proliferation and apoptosis. It may interact with various molecular targets, including enzymes and receptors involved in cell signaling .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial activity of imidazo[1,2-a]pyrazine derivatives. Preliminary studies suggest that these compounds may exhibit activity against a range of bacterial strains.
Case Studies
A study investigating the antimicrobial efficacy of related compounds demonstrated that certain derivatives showed promising results against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, its structural analogs have been noted for their ability to disrupt bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,2-a]pyrazines. Modifications at various positions on the imidazo ring can lead to significant changes in potency and selectivity. For instance:
- Iodine Substitution : The presence of iodine at position 6 may enhance lipophilicity and improve cellular uptake.
- Phenyl Group : The substitution at position 8 with a phenyl group is believed to contribute to increased interactions with biological targets.
Q & A
Q. What are the standard synthetic protocols for 6-Iodo-8-phenylimidazo[1,2-a]pyrazine?
The synthesis typically involves multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) method, using diaminopyrazines and aldehydes. Key steps include:
- Reacting 2-amino-3-iodopyrazine with phenyl-substituted aldehydes in polar aprotic solvents (e.g., DMF) under mild conditions (40–60°C) to form the imidazo core .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate high-purity products (>95%) .
- Critical parameters: pH control (neutral to slightly acidic), iodine catalysis for regioselective iodination, and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 8.2–8.5 ppm (imidazo ring protons), δ 7.3–7.6 ppm (phenyl group protons) .
- ¹³C NMR : Carbons in the imidazo core resonate at 120–150 ppm, with iodinated carbons downfield-shifted (~140 ppm) .
Advanced Research Questions
Q. How can researchers optimize iodine-catalyzed synthesis conditions to improve yields?
- Catalyst Loading : Reduced iodine concentrations (0.5–1.0 eq.) minimize side reactions (e.g., over-iodination) while maintaining >80% yield .
- Solvent Selection : DMF enhances nucleophilic attack efficiency compared to THF or DCM .
- Temperature Gradients : Stepwise heating (40°C → 60°C) improves imidazo ring cyclization .
- Validation : Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .
Q. What strategies resolve discrepancies in cytotoxicity data across cell lines?
- Cell Line Variability :
- HepG2 (liver) and MCF-7 (breast) often show higher sensitivity (IC₅₀: 10–20 µM) than A375 (melanoma, IC₅₀: >50 µM) due to differential kinase expression .
- Assay Standardization :
- Use uniform protocols (e.g., MTT assay, 48-hour incubation) to reduce inter-lab variability .
- Structural Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhances potency in resistant lines (e.g., Vero) .
Q. How do computational methods predict interactions with kinase targets?
- Molecular Docking :
- The compound’s imidazo core mimics adenine, enabling ATP-binding pocket interactions in kinases (e.g., EGFR, PDB: 4UB) .
- Key residues: Lys721 and Asp831 form hydrogen bonds with the iodine-phenyl moiety .
- QSAR Models :
- LogP values (2.5–3.5) correlate with blood-brain barrier permeability, guiding CNS-targeted modifications .
- MD Simulations : Predict stability of kinase-ligand complexes over 100 ns trajectories .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
- Solvent Polarity : Higher solubility in DMSO (30 mg/mL) vs. water (<0.1 mg/mL) due to hydrophobic phenyl/iodine groups .
- pH Dependence : Protonation at acidic pH (e.g., 2.0) increases aqueous solubility (1.5 mg/mL) via salt formation .
- Purity Impact : Residual solvents (e.g., DMF) in crude products artificially elevate solubility measurements .
Experimental Design Considerations
Q. How to design SAR studies for this compound derivatives?
- Core Modifications :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
